molecular formula C16H36O11P2 B607109 Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid CAS No. 1446282-17-2

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

Cat. No. B607109
M. Wt: 466.4
InChI Key: FFKSDBXIGNISEU-UHFFFAOYSA-N
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Description

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a biochemical used for proteomics research . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The molecular formula is C16H36O11P2 and it has a molecular weight of 466.4 g/mol .


Molecular Structure Analysis

The molecular formula of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is C16H36O11P2 . Unfortunately, the specific molecular structure is not provided in the search results.


Chemical Reactions Analysis

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid has a molecular weight of 466.4 g/mol and a molecular formula of C16H36O11P2 . It is a PEG-based compound, which means it contains repeating units of ethylene glycol.

Scientific Research Applications

Sorption of Metal Ions

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid and related compounds have been used for the sorption of metal ions from phosphoric acid solutions. Zhu and Alexandratos (2015) developed a monoprotic phosphoric acid ligand for the sorption of U(VI) and various trivalent ions, indicating its potential for purifying and isolating specific metal ions from mixtures (Zhu & Alexandratos, 2015).

Synthesis of Nucleoside Analogues

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid derivatives have been employed in the synthesis of nucleoside analogues, which are of interest in medical research due to their potential cytotoxic properties. Piotrowska et al. (2011) synthesized arylisoxazolidin-3-yl-3-diethoxyphosphonates and found them to be cytotoxic to certain cell lines, showcasing their potential in cancer research (Piotrowska et al., 2011).

Functionalization of Poly(ethylene glycol)

The chemical has been utilized in the preparation of bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of poly(ethylene glycol) (PEG), as reported by Turrin, Hameau, and Caminade (2012). This showcases its role in the modification of polymers for various applications, potentially including drug delivery systems (Turrin, Hameau, & Caminade, 2012).

Dental Applications

The compound has also been explored in dental applications. Yeniad et al. (2008) synthesized novel phosphonated methacrylate monomers from reactions involving (diethoxy-phosphoryl)-acetic acid and studied their polymerization behaviors. This research indicates potential applications in creating dental materials (Yeniad et al., 2008).

Future Directions

The future directions of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid are likely to be influenced by the ongoing research and development in the field of PROTACs. As a PEG-based PROTAC linker, it could play a crucial role in the design of new PROTAC molecules with improved selectivity and potency for the degradation of specific target proteins .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O11P2/c1-3-26-29(20,27-4-2)16-14-25-12-10-23-8-6-21-5-7-22-9-11-24-13-15-28(17,18)19/h3-16H2,1-2H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKSDBXIGNISEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

CAS RN

1446282-17-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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